molecular formula C17H20N6 B15122084 1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole

1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B15122084
M. Wt: 308.4 g/mol
InChI Key: VQQWIVLCHSYVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a piperazine ring and a pyrimidine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine and pyrimidine groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Hydrogenation: Catalytic hydrogenation can be employed to saturate double bonds within the compound.

Scientific Research Applications

1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    2-[4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol: This compound shares a similar piperazine and pyrimidine structure but differs in the benzodiazole moiety.

    N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2,4-diaminopyrimidin-5-yl)piperazin-1-yl)pyrimidin-4-yl)acetamide: This compound has a similar pyrimidine structure but includes different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N6

Molecular Weight

308.4 g/mol

IUPAC Name

1-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]benzimidazole

InChI

InChI=1S/C17H20N6/c1-13-11-16(19-12-18-13)22-7-9-23(10-8-22)17-20-14-5-3-4-6-15(14)21(17)2/h3-6,11-12H,7-10H2,1-2H3

InChI Key

VQQWIVLCHSYVNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.